6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole
Description
Properties
IUPAC Name |
morpholin-4-yl(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(19-7-9-21-10-8-19)12-5-6-16-14(11-12)13-3-1-2-4-15(13)18-16/h5-6,11,18H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDMGQDMPXLFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the formation of the tetrahydrocarbazole core followed by the introduction of the morpholine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halides and acids.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 6-position substituent significantly influences molecular dipole moments, ion-mobility, and solubility:
- 6-Chloro derivatives (e.g., 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, 3b ): Exhibit higher lipophilicity and ion-mobility values compared to unsubstituted analogs due to the electron-withdrawing chlorine atom .
- Morpholinylcarbonyl substitution: The morpholine ring introduces both hydrogen-bond acceptor (carbonyl) and donor (N-H) sites, which may improve solubility and target binding compared to halogens or alkyl groups .
Table 1: Key Physicochemical Properties of Selected Tetrahydrocarbazoles
| Compound | Substituent | Molecular Weight (g/mol) | Ion-Mobility (cm²/Vs) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Unsubstituted (3a ) | None | 171.24 | 1.25 | 2.8 |
| 6-Chloro (3b ) | Cl | 205.69 | 1.32 | 3.1 |
| 6-Methoxy (6b ) | OMe | 201.27 | 1.28 | 2.9 |
| 6-Morpholinylcarbonyl | Morpholinylcarbonyl | 272.34* | N/A | Estimated >3.5* |
*Calculated based on analogous structures .
Biological Activity
6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Synthesis
The compound features a tetrahydrocarbazole core linked to a morpholine moiety through a carbonyl group. The molecular formula is with a molecular weight of approximately 250.31 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Tetrahydrocarbazole Core : This is often achieved through cyclization reactions involving aromatic precursors.
- Introduction of the Morpholine Moiety : This can be accomplished via nucleophilic substitution, where morpholine reacts with an activated carbonyl compound.
Pharmacological Properties
Recent studies suggest that this compound may exhibit significant pharmacological properties:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its structural analogs have been investigated for their ability to intercalate with DNA and disrupt cellular processes essential for tumor growth .
- Anti-inflammatory Effects : Preliminary data indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.
The proposed mechanism of action involves interaction with specific molecular targets within cells. These targets may include:
- Enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptors : Interaction with cell surface receptors could modulate signaling pathways critical for cell survival and proliferation.
Comparative Analysis
To understand the biological activity of this compound better, it is useful to compare it with similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine | Methyl substitution at position 6 | Altered anticancer activity due to increased hydrophobicity |
| 3-(Piperidinocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophene | Piperidine instead of morpholine | Different reactivity and potential anti-inflammatory properties |
| 2,3,4-Tetrahydrocarbazole derivatives | Varied substituents on the carbazole core | Enhanced DNA intercalation and cytotoxicity against various cancer cell lines |
Study on Anticancer Activity
A research study investigated the effects of various tetrahydrocarbazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects. The study highlighted that these compounds could enhance the efficacy of standard chemotherapeutics like doxorubicin through synergistic interactions .
Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory potential of morpholine-containing compounds. It was found that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. The mechanism was linked to the modulation of NF-kB signaling pathways.
Q & A
Q. What are the foundational synthetic routes for 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole, and how do reaction conditions influence yield?
- Methodological Answer : A modified carbazole alkylation protocol can be adapted, as demonstrated for 9-(4-bromobutyl)-9H-carbazole synthesis . Key steps include:
- Reagent selection : Use 1,4-dibromobutane as an alkylating agent in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
- Temperature control : Stirring at 45°C for 3 hours ensures optimal reactivity without side reactions.
- Purification : Post-reaction neutralization, washing with water/brine, and recrystallization from ethanol yield ~89.5% product.
- Critical factors : Excess alkylating agent and controlled temperature minimize byproducts.
Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in carbazole derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve disorder in fused rings (e.g., cyclohexene ring disorder in , with site occupancy factors refined to 0.86/0.14) .
- NMR analysis : Use - and -NMR to confirm substitution patterns and hydrogen bonding (e.g., N–H⋯S interactions in carbazole thiones) .
- Electronic effects : Electron-deficient carbazole cores (due to morpholinylcarbonyl groups) alter chemical shifts in -NMR, aiding functional group identification .
Advanced Research Questions
Q. How can researchers optimize morpholine functionalization to enhance reactivity in carbazole derivatives?
- Methodological Answer :
- Reagent compatibility : Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitution at the morpholine nitrogen .
- Steric considerations : Bulky carbazole cores may require microwave-assisted synthesis to reduce reaction time and improve accessibility .
- Electronic tuning : Introduce electron-withdrawing groups (e.g., morpholinylcarbonyl) to activate the carbazole ring for regioselective functionalization .
- Table 1 : Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | 75–80% |
| Catalyst | KOtBu | 85% |
| Temperature | 80°C (microwave) | 90% |
Q. What strategies address contradictions in crystallographic data for fused carbazole systems?
- Methodological Answer :
- Disorder modeling : Refine occupancy factors for disordered atoms (e.g., cyclohexene ring atoms in ) using damping factors to stabilize hydrogen atom positions .
- Computational validation : Pair experimental crystallography with DFT calculations to validate bond angles and dihedral angles (e.g., benzene-pyrrole dihedral angle = 0.71°) .
- Dynamic vs. static disorder : Differentiate via variable-temperature XRD to assess thermal motion contributions .
Q. How can factorial design improve the scalability of carbazole synthesis?
- Methodological Answer :
- DOE (Design of Experiments) : Apply a 2 factorial design to screen variables (e.g., temperature, catalyst loading, solvent ratio) .
- Response surface methodology (RSM) : Optimize multi-step reactions (e.g., Claisen rearrangement followed by Diels-Alder) to maximize yield .
- Case study : For Lawesson’s reagent-mediated thionation (), factors include reflux time (6 hours) and reagent stoichiometry (1:1 ratio), achieving 72% yield .
Q. What computational tools predict the bioactivity of morpholinylcarbazole derivatives?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., IRC analysis) to map energy profiles for key steps like morpholine acylation .
- Molecular docking : Screen derivatives against biological targets (e.g., kinases) using AutoDock Vina, leveraging morpholine’s hydrogen-bonding capacity .
- Machine learning : Train models on existing carbazole bioactivity data (IC, logP) to prioritize synthetic targets .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for carbazole alkylation?
- Methodological Answer :
- Byproduct analysis : Use LC-MS to identify unreacted 1,4-dibromobutane or dimerization products .
- Kinetic studies : Compare reaction rates under varying TBAB concentrations to pinpoint catalytic inefficiencies .
- Cross-validation : Reproduce protocols from independent sources (e.g., vs. ) under identical conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
